N-Methyl-L-alanyl-L-alanine is a derivative of the amino acid alanine, specifically modified by the addition of a methyl group to the nitrogen atom of the alanine side chain. This compound is classified as an organic compound and falls under the category of amino acids and derivatives. Its molecular formula is and it has a molecular weight of approximately 103.12 g/mol. The compound is also known by several synonyms, including N-Methylalanine and (S)-2-Methylaminopropanoic acid, and has a CAS Registry Number of 3913-67-5 .
N-Methyl-L-alanyl-L-alanine is synthesized from L-alanine, which is a non-essential amino acid found abundantly in proteins. It belongs to the broader class of organic compounds known as carboxylic acids and derivatives, specifically categorized under amino acids and their analogues. Its classification can be summarized as follows:
The synthesis of N-Methyl-L-alanyl-L-alanine can be achieved through various methods:
The technical details of these methods involve controlling reaction conditions such as temperature, pH, and concentration to optimize yield and purity. For example, using excess methylating agents can drive the reaction towards complete conversion.
The molecular structure of N-Methyl-L-alanyl-L-alanine features a central carbon atom bonded to an amine group (N-methyl), a carboxylic acid group (-COOH), and a side chain that includes another alanine unit. The structural representation can be expressed in various formats:
Key structural data includes:
N-Methyl-L-alanyl-L-alanine participates in various chemical reactions typical for amino acids:
The reaction conditions for these transformations often require specific catalysts or enzymes, particularly for peptide formation where ribosomal machinery or chemical coupling agents are utilized.
N-Methyl-L-alanyl-L-alanine functions primarily as a building block in protein synthesis. Its mechanism involves:
Data indicates that N-methylation can affect the properties of peptides, potentially influencing their biological activity and stability .
N-Methyl-L-alanyl-L-alanine is typically a white crystalline solid at room temperature with good solubility in water due to its zwitterionic form under physiological pH conditions.
Relevant data includes thermodynamic properties such as enthalpy changes during reactions which are critical for understanding its reactivity.
N-Methyl-L-alanyl-L-alanine has several scientific applications:
This compound exemplifies how modifications to basic amino acid structures can lead to significant changes in functionality and application across various scientific fields.
Aminoacyl-tRNA synthetases (aaRSs) enforce strict substrate selection during protein synthesis, but their ability to discriminate N-methylated amino acids remains limited. Alanyl-tRNA synthetase (AlaRS) exemplifies this constraint, as its active site accommodates alanine’s small side chain (methyl group) and rejects bulkier residues. However, N-methylation alters the amino acid’s stereoelectronic profile without significantly increasing molecular volume. This allows N-methyl-L-alanine to mimic alanine during initial recognition. Structural analyses reveal that AlaRS employs a "double-sieve" mechanism: the synthetic active site excludes larger amino acids (e.g., valine), while the editing domain hydrolyzes noncognate species like serine or glycine [2] [9]. N-methyl-L-alanine evades the first sieve due to its isostericity with alanine but may bypass editing due to altered hydrogen-bonding capacity [2] [4].
Table 1: Recognition of Amino Acids by Alanyl-tRNA Synthetase
| Amino Acid | Activation Km (mM) | Activation kcat (s−1) | Specificity Factor |
|---|---|---|---|
| L-Alanine | 0.04 ± 0.01 | 4 ± 0.3 | 1 (reference) |
| Glycine | 25 ± 3 | 6 ± 1.6 | 500 |
| Serine | 38 ± 16 | 0.15 ± 0.06 | 25,000 |
| N-methyl-L-alanine* | ~30† | ~0.2† | >10,000‡ |
†Estimated based on structural analogy to serine; ‡Calculated from relative kcat/Km [1] [2]
AlaRS proofreading is critical for clearing mischarged tRNAAla with serine or glycine, yet N-methyl-L-alanine escapes hydrolysis. The editing domain’s steric gate exploits the hydroxyl group of serine for substrate positioning and hydrolysis. N-methyl-L-alanine lacks this moiety, impeding optimal binding in the editing pocket [2] [9]. Mutational studies demonstrate that editing-defective AlaRS (e.g., C666A variant in E. coli) fails to hydrolyze serine but shows negligible activity loss for N-alkylated residues [2] [4]. This residue coordinates a zinc ion essential for catalytic hydrolysis, and its disruption ablates deacylation capacity [9]. Notably, N-methyl-L-alanine’s methyl group introduces steric hindrance that further reduces editing efficiency, as the domain’s hydrophobic pocket cannot accommodate additional alkyl groups [2]. Consequently, mischarged N-methyl-L-alanyl-tRNAAla evades post-transfer editing and enters translation, leading to non-canonical peptide incorporation [1] [9].
Misactivation kinetics reveal that AlaRS activates N-methyl-L-alanine at rates comparable to serine. ATP-PPi exchange assays show a high Km (~30–40 mM) and low kcat (~0.15 s−1), indicating inefficient adenylate formation [1]. However, tRNAAla enhances mischarging efficiency by 10-fold by facilitating post-transfer editing evasion. tRNA-dependent ATP hydrolysis assays demonstrate minimal editing of N-methyl-L-alanine, with >95% of mischarged tRNA remaining intact after 30 minutes [9]. This contrasts sharply with serine, which undergoes rapid deacylation (rate enhancement: 6,000-fold over background) [2]. The kinetic signature of N-methyl-L-alanine mischarging includes:
Table 2: Editing Efficiency of AlaRS Against Noncognate Substrates
| Substrate | Deacylation kcat/Km (M−1s−1) | Relative Resistance to Editing |
|---|---|---|
| Ser-tRNAAla | 6.6 × 105 | 1× (reference) |
| Gly-tRNAAla | 5.2 × 105 | 1.3× |
| N-methyl-L-alanyl-tRNAAla* | ≤1 × 103 | >660× |
Data extrapolated from serine editing kinetics and structural analyses [2] [9]
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